1,4,5,8-Tetraamino-2,7-bis(2-ethylphenoxy)anthracene-9,10-dione
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Overview
Description
1,4,5,8-Tetraamino-2,7-bis(2-ethylphenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H24N4O4. This compound is known for its unique structure, which includes multiple amino groups and phenoxy substituents on an anthracene-9,10-dione core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(2-ethylphenoxy)anthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(2-ethylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The amino and phenoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as various substituted anthracene-9,10-dione compounds. These products are often characterized using techniques like NMR, IR, and mass spectrometry to confirm their structures .
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-bis(2-ethylphenoxy)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(2-ethylphenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s multiple amino groups and phenoxy substituents allow it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with different substituents, leading to variations in chemical and biological properties.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Another anthracene derivative with different functional groups, affecting its reactivity and applications.
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(2-ethylphenoxy)anthracene-9,10-dione is unique due to its specific combination of amino and phenoxy groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
88600-66-2 |
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Molecular Formula |
C30H28N4O4 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-bis(2-ethylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C30H28N4O4/c1-3-15-9-5-7-11-19(15)37-21-13-17(31)23-25(27(21)33)30(36)26-24(29(23)35)18(32)14-22(28(26)34)38-20-12-8-6-10-16(20)4-2/h5-14H,3-4,31-34H2,1-2H3 |
InChI Key |
NMTMYGXNMFGBBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC=C5CC)N)N |
Origin of Product |
United States |
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